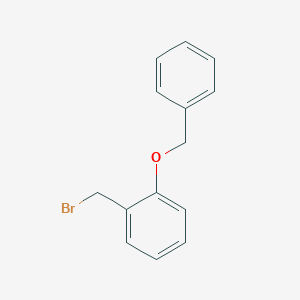

2-苄氧基苄基溴

描述

Synthesis Analysis 2-Benzyloxybenzylbromide and related compounds have been synthesized through various chemical reactions. For example, compounds with similar structures have been synthesized by reacting commercial acids with specific amines, yielding high purities and yields, indicating a straightforward synthesis pathway that could be adapted for 2-Benzyloxybenzylbromide (Polo et al., 2019).

Molecular Structure Analysis The molecular structure of compounds closely related to 2-Benzyloxybenzylbromide has been determined through X-ray crystallography, showing detailed geometric parameters that can provide insights into the structural characteristics of 2-Benzyloxybenzylbromide. Theoretical calculations, such as DFT, offer predictions on geometric structures, atomic charges, and molecular electrostatic potentials, which are crucial for understanding the molecular behavior of such compounds (Zeyrek et al., 2015).

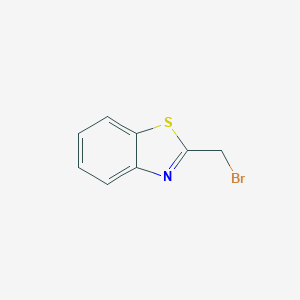

Chemical Reactions and Properties Chemical reactions involving the bromobenzyl moiety, as seen in 2-Benzyloxybenzylbromide, include debenzylative cross-coupling, which leads to the formation of diaryl sulfides from aryl benzyl sulfides and aryl bromides. Such reactions proceed with high efficiency and yield, demonstrating the chemical reactivity and potential transformations of the benzyl bromide group (Mao et al., 2014).

Physical Properties Analysis The physical properties of benzyl bromide derivatives, including 2-Benzyloxybenzylbromide, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior under different conditions and for its application in further chemical reactions. For instance, studies on the synthesis and characterization of related compounds provide valuable data on melting points, solubility, and stability, which are indicative of the physical behavior of benzyl bromide derivatives (Bacchi et al., 2004).

Chemical Properties Analysis The chemical properties of 2-Benzyloxybenzylbromide, such as reactivity and stability, can be understood by examining the reactivity patterns of benzyl bromides in various chemical reactions. For example, palladium-catalyzed reactions involving benzyl bromides have been utilized to synthesize a wide range of compounds, indicating the versatility and chemical reactivity of the benzyl bromide functional group (Gabriele et al., 2006).

科学研究应用

多酚类苯并呋喃的合成

2-苄氧基苄基溴用于合成六环二聚白藜芦醇多酚类苯并呋喃 . 该合成技术已应用于马利巴醇A、海岸酚和其他具有生物学意义的多酚的全合成 .

2. 苄醚和酯的制备 2-苄氧基苄基溴作为一种温和、方便,在某些情况下独具特色的新型试剂,正在成为合成苄醚和酯的有效方法 . 本文提供了一种改进的苄基转移方案,其中 2-苄氧基吡啶的 N-甲基化在原位生成活性试剂 .

复杂醇类底物的保护

苄基在有机化学和药物化学中被广泛用作保护基团。 2-苄氧基苄基溴可用于在中性条件下将复杂醇类底物保护为苄醚 .

PMB 醚的合成

2-苄氧基苄基溴在原位活化而不分离活性盐具有某些优点,如 PMB 醚合成中所述 .

5. 由醇类合成苄醚 2-苄氧基苄基溴在加热时释放亲电苄基物种;已证明其可用于合成其他方案不适用的醇类苄醚 .

其他芳基甲基醚的合成

属性

IUPAC Name |

1-(bromomethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAVJJQEPGJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363814 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103633-30-3 | |

| Record name | 2-BENZYLOXYBENZYLBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

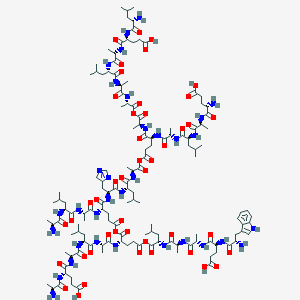

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。